Cas no 761460-03-1 (2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid)
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-N-Boc-3-Morpholineacetic acid
- (R)-4-Boc-3-morpholineacetic acid
- (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid
- 3-Morpholineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-, (3R)-
- (R)-1-Boc-morpholin-3-ylacetic acid
- (R)-3-CARBOXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER
- (R)-N-Boc-3-carboxymethyl-morpholine
- AmbotzBAA5250
- 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid
- 3-MORPHOLINEACETIC ACID, 4-[(1,1-DIMETHYLETHOXY)CARBONYL]-, (3R)-
- AKOS015920423
- (R)-4-Boc-3-morpholineacetic acid, >=97.5% (HPLC)
- (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)aceticacid
- MFCD09264262
- DS-12904
- A9656
- 761460-03-1
- (R)-N-T-BUTYLOXYCARBONYL-MORPHOLINE-3-YL-ACETIC ACID
- [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
- DTXSID40466580
- CS-W008526
- 2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic Acid
- SCHEMBL13683344
- DB-075072
- (R)-4-N-Boc-morpholine-3-acetic acid
-
- MDL: MFCD09264262
- Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
- InChI Key: QVOPNRRQHPWQMF-MRVPVSSYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)[C@H](CC(=O)O)C1
Computed Properties
- Exact Mass: 245.12600
- Monoisotopic Mass: 245.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.18
- Melting Point: 74-78 °C
- Boiling Point: 388.2°C at 760 mmHg
- Flash Point: 188.603°C
- Refractive Index: 1.482
- PSA: 76.07000
- LogP: 1.03490
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Room temperature
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 669830-250MG |
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
761460-03-1 | ≥97.5% (HPLC) | 250MG |
¥2171.09 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 669830-1G |
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
761460-03-1 | ≥97.5% (HPLC) | 1G |
¥6916.03 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R842825-100mg |
(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
761460-03-1 | 97% | 100mg |
680.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1211-5g |
(R)-4-Boc-3-morpholineacetic acid |
761460-03-1 | 97% | 5g |
$900 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R72750-1g |
(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
761460-03-1 | 1g |
¥6538.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R72750-250mg |
(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
761460-03-1 | 250mg |
¥2048.0 | 2021-09-04 | ||
| TRC | B663740-10mg |
(R)-4-Boc-3-Morpholineacetic Acid |
761460-03-1 | 10mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B663740-50mg |
(R)-4-Boc-3-Morpholineacetic Acid |
761460-03-1 | 50mg |
$ 250.00 | 2022-06-01 | ||
| TRC | B663740-100mg |
(R)-4-Boc-3-Morpholineacetic Acid |
761460-03-1 | 100mg |
$ 365.00 | 2022-06-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I135686-100mg |
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
761460-03-1 | 98% | 100mg |
¥278.90 | 2023-09-02 |
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Suppliers
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid
2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic Acid: A Comprehensive Overview
The compound 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid, with CAS number 761460-03-1, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The (3R) configuration at the morpholine ring adds a layer of stereochemical complexity, making this compound particularly interesting for researchers exploring stereochemistry and its impact on biological activity.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure suggests that it could serve as a precursor for more complex molecules or as an intermediate in the synthesis of bioactive agents. The presence of the Boc group, a common protecting group in peptide synthesis, indicates that this compound may play a role in the construction of larger biomolecules or in the optimization of drug candidates.
One of the most intriguing aspects of 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid is its versatility in chemical reactions. Researchers have demonstrated that this compound can undergo various transformations, including nucleophilic substitutions, eliminations, and additions, making it a valuable building block in organic synthesis. Its ability to participate in these reactions while maintaining its stereochemical integrity underscores its utility in asymmetric synthesis.
Moreover, the compound has shown promise in medicinal chemistry applications. Its morpholine ring is known to exhibit moderate to high binding affinity for certain biological targets, such as kinases and proteases. The acetic acid moiety further enhances its potential as a bioisostere or as part of a larger pharmacophore. Recent computational studies have suggested that this compound could be optimized to improve its bioavailability and selectivity, making it a strong candidate for preclinical testing.
In terms of synthesis, 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid can be prepared through several routes. One common method involves the alkylation of morpholine derivatives followed by oxidation and subsequent functionalization. The use of chiral auxiliaries or asymmetric catalysis has been employed to achieve the desired (3R) configuration, ensuring high enantiomeric purity. These synthetic strategies not only highlight the compound's accessibility but also pave the way for further structural modifications.
The application of this compound extends beyond traditional pharmaceuticals. It has been explored as a component in agrochemicals and materials science due to its unique reactivity and stability under various conditions. For instance, its ability to form stable amides makes it a potential candidate for polymer synthesis or as an additive in industrial coatings.
In conclusion, 2-[(3R)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid is a multifaceted compound with significant potential across diverse fields. Its stereochemical properties, reactivity, and versatility make it an invaluable tool for researchers seeking to design novel molecules with tailored functionalities. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing science and technology is expected to grow substantially.
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